molecular formula C16H22N2O4S B346041 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole CAS No. 898644-92-3

1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole

Cat. No.: B346041
CAS No.: 898644-92-3
M. Wt: 338.4g/mol
InChI Key: ZNRWQONMADKNIE-UHFFFAOYSA-N
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Description

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of sulfonyl imidazoles, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,5-diethoxy-4-methylbenzenesulfonyl chloride and 2-ethylimidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,5-diethoxy-4-methylbenzenesulfonyl chloride is added dropwise to a solution of 2-ethylimidazole in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfinyl compounds.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole: Similar structure but with methoxy groups instead of ethoxy groups.

    1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-2-methyl-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group on the imidazole ring.

Uniqueness

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole is unique due to its specific ethoxy and sulfonyl substitutions, which confer distinct chemical and biological properties compared to its analogs. These structural differences can significantly impact its reactivity, stability, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-5-16-17-8-9-18(16)23(19,20)15-11-13(21-6-2)12(4)10-14(15)22-7-3/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRWQONMADKNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OCC)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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